molecular formula C26H44O5 B14317106 Octadecyl 3,4-dihydroxy-5-methoxybenzoate CAS No. 110301-05-8

Octadecyl 3,4-dihydroxy-5-methoxybenzoate

Katalognummer: B14317106
CAS-Nummer: 110301-05-8
Molekulargewicht: 436.6 g/mol
InChI-Schlüssel: BMVFYRWINIYZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octadecyl 3,4-dihydroxy-5-methoxybenzoate is a chemical compound known for its unique structure and properties It is an ester derivative of 3,4-dihydroxy-5-methoxybenzoic acid, where the hydroxyl groups are substituted with an octadecyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 3,4-dihydroxy-5-methoxybenzoate typically involves the esterification of 3,4-dihydroxy-5-methoxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Octadecyl 3,4-dihydroxy-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Octadecyl 3,4-dihydroxy-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Octadecyl 3,4-dihydroxy-5-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. It may modulate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydroxy-5-methoxybenzoic acid: The parent compound with similar structural features.

    3,4,5-Trimethoxybenzoic acid: Another derivative with additional methoxy groups.

    3,4-Dihydroxybenzoic acid: Lacks the methoxy group but shares the dihydroxybenzene core.

Uniqueness

Octadecyl 3,4-dihydroxy-5-methoxybenzoate is unique due to the presence of the long octadecyl chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in nonpolar solvents and may influence its biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

110301-05-8

Molekularformel

C26H44O5

Molekulargewicht

436.6 g/mol

IUPAC-Name

octadecyl 3,4-dihydroxy-5-methoxybenzoate

InChI

InChI=1S/C26H44O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31-26(29)22-20-23(27)25(28)24(21-22)30-2/h20-21,27-28H,3-19H2,1-2H3

InChI-Schlüssel

BMVFYRWINIYZNM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.